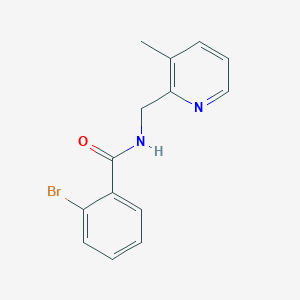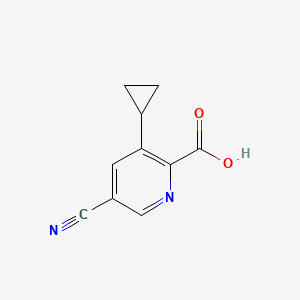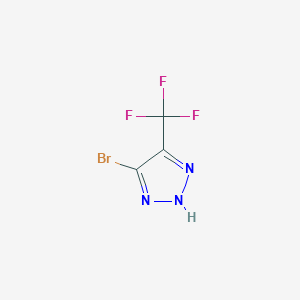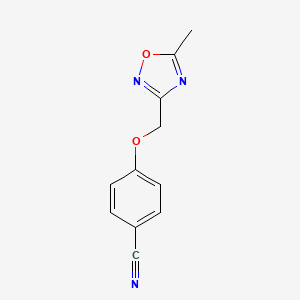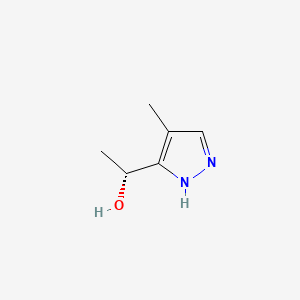
(R)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the development of biological probes for studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents: Potential therapeutic agent for treating various diseases.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct biological activity.
1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-one: The oxidized form of the compound with different reactivity and applications.
1-(4-Methyl-1H-pyrazol-3-yl)ethane: The reduced form of the compound with different chemical properties.
Uniqueness
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. Its structural features also make it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
(1R)-1-(4-methyl-1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-4-3-7-8-6(4)5(2)9/h3,5,9H,1-2H3,(H,7,8)/t5-/m1/s1 |
Clave InChI |
LXLRFJGMCVPSEB-RXMQYKEDSA-N |
SMILES isomérico |
CC1=C(NN=C1)[C@@H](C)O |
SMILES canónico |
CC1=C(NN=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


